1-[(4-Methylphenyl)methyl]-1H-1,2,3-triazol-4-amine

MET kinase targeted anticancer quinazoline-triazole hybrids

1-[(4-Methylphenyl)methyl]-1H-1,2,3-triazol-4-amine (CAS 1508059-68-4; molecular formula C₁₀H₁₂N₄; MW 188.23 g/mol) is a 1,4-disubstituted 1,2,3-triazole bearing a 4-methylbenzyl substituent at the N1 position and a primary amine at the C4 position. The compound is commercially available as a research-grade building block with typical purity of 95%.

Molecular Formula C10H12N4
Molecular Weight 188.23 g/mol
Cat. No. B15241842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(4-Methylphenyl)methyl]-1H-1,2,3-triazol-4-amine
Molecular FormulaC10H12N4
Molecular Weight188.23 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CN2C=C(N=N2)N
InChIInChI=1S/C10H12N4/c1-8-2-4-9(5-3-8)6-14-7-10(11)12-13-14/h2-5,7H,6,11H2,1H3
InChIKeyHWTKNQWVQAECEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(4-Methylphenyl)methyl]-1H-1,2,3-triazol-4-amine (CAS 1508059-68-4): A 4-Methylbenzyl-1,2,3-Triazole Amine Building Block for Rational Procurement


1-[(4-Methylphenyl)methyl]-1H-1,2,3-triazol-4-amine (CAS 1508059-68-4; molecular formula C₁₀H₁₂N₄; MW 188.23 g/mol) is a 1,4-disubstituted 1,2,3-triazole bearing a 4-methylbenzyl substituent at the N1 position and a primary amine at the C4 position . The compound is commercially available as a research-grade building block with typical purity of 95% . The 4-methylbenzyl-triazole-4-amine scaffold has emerged as a privileged motif in medicinal chemistry, with derivatives demonstrating potent MET kinase inhibition, multi-kinase targeting, alpha-glucosidase inhibition, and anti-leishmanial activity across multiple independent studies [1][2][3]. The free C4-amine enables versatile downstream functionalization via amide coupling, reductive amination, or urea formation, making this compound a strategic intermediate for structure-activity relationship (SAR) exploration.

Why 1-[(4-Methylphenyl)methyl]-1H-1,2,3-triazol-4-amine Cannot Be Replaced by Generic Benzyl-Triazole Analogs


Substituting the 4-methylbenzyl group at N1 with an unsubstituted benzyl, 4-chlorobenzyl, or 4-methoxybenzyl moiety results in quantitatively distinct biological outcomes that cannot be predicted by simple isosteric reasoning. In a direct head-to-head comparison of quinazoline-triazole hybrids, the p-methylbenzyl-bearing compound 8c exhibited the highest MET kinase inhibitory capacity among all tested N1-substituent variants, confirmed by both enzymatic HTRF assay and western blot analysis [1]. Similarly, in 1,4-naphthoquinone-triazole hybrids, replacement of the p-methylbenzyl ring (compound 4i) with an unsubstituted benzyl ring (compound 4a) shifted the multi-kinase IC₅₀ profile from 0.22–11.32 µM to 0.55–1.67 µM, indicating that the 4-methyl substituent modulates both potency breadth and target selectivity [2]. In anti-leishmanial eugenol-triazole conjugates, the 4-methylbenzyl-bearing compound 7k (IC₅₀ = 7.4 µM promastigote; 1.6 µM amastigote) outperformed the clinical standards glucantime and pentamidine, whereas analogs with alternative N1 substituents showed varying degrees of reduced efficacy [3]. These data collectively demonstrate that the 4-methylbenzyl group is not a bystander substituent but a critical pharmacophoric element governing target engagement, selectivity, and cellular potency.

Quantitative Differentiation Evidence for 1-[(4-Methylphenyl)methyl]-1H-1,2,3-triazol-4-amine and Its Derivatives vs Closest Analogs


MET Kinase Inhibition: p-Methylbenzyl-Triazole Outperforms All Other N1 Substituents in Direct Head-to-Head Comparison

In a panel of quinazoline-1,2,3-triazole hybrids evaluated by homogeneous time-resolved fluorescence (HTRF) MET kinase assay, compound 8c bearing a p-methylbenzyl moiety on the triazole ring exhibited the highest MET inhibitory capacity among all tested N1-substituted analogs, confirmed by western blot analysis of phosphorylated MET [1]. The compound also showed antiproliferative IC₅₀ values as low as 6.1 µM against MET-dependent cancer cell lines (AsPC-1, EBC-1, MKN-45), with weaker activity against MET-independent lines, confirming on-target selectivity [1]. Compounds bearing unsubstituted benzyl, 4-chlorobenzyl, or other N1 substituents in the same study showed lower MET inhibition, demonstrating that the p-methyl substitution is a key contributor to kinase binding affinity within this chemotype.

MET kinase targeted anticancer quinazoline-triazole hybrids

Multi-Kinase Inhibition Profile: p-Methylbenzyl Switches Kinase Selectivity Compared to Unsubstituted Benzyl

In a series of 1,4-naphthoquinone-1,2,3-triazole hybrids evaluated against a panel of 30 oncogenic kinases, derivative 4i (bearing a p-methylbenzyl ring on the triazole) inhibited CDK2, FLT4 (VEGFR3), and PDGFRA with IC₅₀ values of 0.22–11.32 µM, whereas the analogous derivative 4a (bearing an unsubstituted benzyl ring) inhibited the same three kinases with IC₅₀ values of 0.55–1.67 µM [1]. The p-methylbenzyl compound 4i showed a broader IC₅₀ range and distinct selectivity window, suggesting that the 4-methyl group modulates the multi-kinase targeting fingerprint. Both compounds showed antiproliferative IC₅₀ values as low as 0.3 µM against pancreatic (AsPC-1, Mia-Paca-2), lung (EBC-1), colorectal (HT-29), and breast (MCF-7) cancer cell lines while sparing NIH3T3 non-cancer cells [1].

multi-kinase inhibitor CDK2 FLT4 PDGFRA

Alpha-Glucosidase Inhibition: 4-Methylbenzyl-Triazole Hybrid Achieves 10.3-Fold Improvement Over Acarbose

A pyrido[2,3-d]pyrimidine-triazole hybrid incorporating the 1-(4-methylbenzyl)-1H-1,2,3-triazol-4-yl methoxy linker (compound 11e) demonstrated an IC₅₀ of 72.6 µM against alpha-glucosidase, representing a 10.3-fold improvement over the clinical standard acarbose (IC₅₀ = 750 µM) tested under the same conditions [1]. Kinetic analysis revealed that 11e acts as a competitive inhibitor, and molecular dynamics simulations confirmed stable binding interactions with critical active-site amino acid residues [1]. The full series of pyridopyrimidine-benzyloxy triazole hybrids showed IC₅₀ values ranging from 72.6 to 465.7 µM, all superior to acarbose, with the 4-methylbenzyl-bearing compound 11e as the most potent [1].

alpha-glucosidase inhibitor type 2 diabetes pyridopyrimidine-triazole hybrid

Anti-Leishmanial Activity: 4-Methylbenzyl-Triazole Eugenol Derivative Outperforms Glucantime and Pentamidine

Among 26 eugenol-1,2,3-triazole derivatives, compound 7k bearing a 1-(4-methylbenzyl)-1H-1,2,3-triazole moiety was the most active against Leishmania amazonensis promastigotes (IC₅₀ = 7.4 ± 0.8 µmol L⁻¹) and intracellular amastigotes in peritoneal macrophages (IC₅₀ = 1.6 µmol L⁻¹) [1]. The compound demonstrated a selective index of 132.5 (macrophage cytotoxicity IC₅₀ = 211.9 µmol L⁻¹ / amastigote IC₅₀ = 1.6 µmol L⁻¹) [1]. Under matched experimental conditions, 7k was more effective than both glucantime and pentamidine, two frontline clinical antileishmanial drugs [1]. In vivo oral treatment of Leishmania-infected BALB/c mice with 7k led to significant reduction in lesion size and parasite burden [2]. In silico ADME predictions indicated that 7k possesses physicochemical and pharmacokinetic properties within the acceptable ranges for orally bioavailable drugs [1].

anti-leishmanial eugenol-triazole conjugate neglected tropical disease

Physicochemical and Synthetic Accessibility: Defined Purity, Crystallinity, and Amine Reactivity vs Closest Building Block Analogs

1-[(4-Methylphenyl)methyl]-1H-1,2,3-triazol-4-amine is supplied as a crystalline solid with a reported melting point of 296–297 °C and a commercial purity specification of 95% (HPLC) from multiple vendors . In contrast, the unsubstituted benzyl analog 1-benzyl-1H-1,2,3-triazol-4-amine and the 5-methyl analog 5-methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-amine (CAS 1498997-64-0) introduce different steric and electronic profiles at the C4-amine reaction center. The 4-methyl group on the benzyl ring increases lipophilicity (estimated logP increase of ~0.5 vs unsubstituted benzyl) without introducing the metabolic liability of a 4-halo substituent or the hydrogen-bonding capacity of a 4-methoxy group, providing a balanced pharmacokinetic starting point [1]. The primary amine at C4 enables robust derivatization via amide coupling, reductive amination, urea formation, and Buchwald-Hartwig arylation, with reactivity that is modulated predictably by the electron-donating 4-methyl substituent on the distal benzyl ring [1].

building block quality synthetic accessibility amine functionalization

High-Impact Application Scenarios for 1-[(4-Methylphenyl)methyl]-1H-1,2,3-triazol-4-amine Based on Quantitative Evidence


MET-Dependent Cancer Targeted Therapy: Development of Quinazoline-Triazole Hybrids with Superior MET Kinase Inhibition

The p-methylbenzyl-triazole moiety, when conjugated to a 4-aminoquinazoline warhead (as in compound 8c), delivers the highest MET kinase inhibitory capacity among a series of N1-substituted triazole analogs [1]. This scaffold has been validated in MET-dependent pancreatic (AsPC-1), lung (EBC-1), and gastric (MKN-45) cancer cell lines with IC₅₀ values as low as 6.1 µM, and its on-target mechanism confirmed by western blot and 3D spheroid growth suppression [1]. 1-[(4-Methylphenyl)methyl]-1H-1,2,3-triazol-4-amine serves as the key intermediate for installing the p-methylbenzyl-triazole pharmacophore via click chemistry or direct N-alkylation, enabling rapid SAR exploration around the quinazoline core.

Multi-Kinase Inhibitor Design: p-Methylbenzyl-Triazole as a Selectivity-Tuning Module for CDK2/FLT4/PDGFRA Targeting

1,4-Naphthoquinone derivatives incorporating a p-methylbenzyl-1,2,3-triazole (compound 4i) exhibit a multi-kinase inhibition profile (CDK2, FLT4, PDGFRA) with IC₅₀ values spanning 0.22–11.32 µM, distinct from the narrower inhibition range of the unsubstituted benzyl analog 4a (0.55–1.67 µM) [2]. The compound shows potent antiproliferative activity across pancreatic, lung, colorectal, and breast cancer lines (IC₅₀ as low as 0.3 µM) while sparing non-cancer NIH3T3 cells [2]. 1-[(4-Methylphenyl)methyl]-1H-1,2,3-triazol-4-amine provides the critical p-methylbenzyl-triazole fragment for constructing these multi-kinase inhibitors via copper-catalyzed azide-alkyne cycloaddition with naphthoquinone-alkyne precursors, enabling systematic exploration of linker and warhead variations.

Type 2 Diabetes: Alpha-Glucosidase Inhibitor Development with 10-Fold Potency Advantage Over Acarbose

Pyrido[2,3-d]pyrimidine derivatives linked via a 1-(4-methylbenzyl)-1H-1,2,3-triazol-4-yl methoxy tether (compound 11e) achieve an IC₅₀ of 72.6 µM against alpha-glucosidase, representing a 10.3-fold enhancement over clinical-standard acarbose (750 µM) [3]. Competitive inhibition kinetics and stable molecular dynamics binding support a well-defined mechanism amenable to further optimization [3]. 1-[(4-Methylphenyl)methyl]-1H-1,2,3-triazol-4-amine is the essential building block for introducing the 4-methylbenzyl-triazole-methoxy linker via O-alkylation of the C4-amine-derived hydroxymethyl intermediate, positioning this compound as a strategic procurement item for antidiabetic drug discovery programs targeting alpha-glucosidase.

Neglected Tropical Disease: Anti-Leishmanial Drug Discovery with Demonstrated In Vivo Oral Efficacy

Eugenol derivatives bearing a 1-(4-methylbenzyl)-1H-1,2,3-triazole substituent (compound 7k) show potent anti-leishmanial activity (promastigote IC₅₀ = 7.4 µM; amastigote IC₅₀ = 1.6 µM), a high selective index of 132.5, and superior efficacy to clinical drugs glucantime and pentamidine in matched in vitro assays [4]. Oral administration of 7k in Leishmania-infected BALB/c mice significantly reduced both lesion size and parasite burden, validating in vivo translatability [5]. The 1-[(4-Methylphenyl)methyl]-1H-1,2,3-triazol-4-amine building block enables construction of the critical 4-methylbenzyl-triazole fragment via click conjugation to eugenol-derived alkyne precursors, supporting structure-activity relationship campaigns and preclinical candidate optimization for cutaneous leishmaniasis.

Quote Request

Request a Quote for 1-[(4-Methylphenyl)methyl]-1H-1,2,3-triazol-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.